(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Description
The compound contains several functional groups including a bromophenyl group, a methoxyphenyl group, a sulfonyl group, and a spirocyclic system. These groups could potentially contribute to various chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound’s structure features a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. This could potentially influence its 3D shape and stereochemistry.Chemical Reactions Analysis
The presence of the bromophenyl and sulfonyl groups suggests that this compound could participate in various organic reactions. For example, the bromine atom could be displaced in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The bromophenyl and methoxyphenyl groups are likely to influence the compound’s polarity, solubility, and reactivity.Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As a general rule, compounds containing bromine should be handled with care as they can be hazardous.
Future Directions
Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to explore its potential biological activities, given the known activities of structurally similar compounds.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O5S/c1-28-18-6-8-19(9-7-18)30(26,27)24-14-15-29-21(24)10-12-23(13-11-21)20(25)16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIKPRMHSWFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
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